Increased Polar Surface Area (PSA) Drives Superior Predicted Aqueous Solubility
The target compound exhibits a computed topological polar surface area (tPSA) of 75.36 Ų, which is substantially higher than the tPSA of the simpler analog 4‑amino‑N‑methylbenzamide (~55 Ų) . This increase is attributable to the tetrahydropyran oxygen acting as an additional hydrogen‑bond acceptor. Higher tPSA correlates with improved aqueous solubility: ChemSpider predicts water solubility of ~2.1 g·L⁻¹ for 4‑amino‑N‑methylbenzamide (logP ≈ 0.29), whereas the oxan‑4‑yl analog is expected to exhibit solubility exceeding 5 g·L⁻¹ owing to its greater polarity . No direct experimental solubility measurement for the target compound is publicly available; the comparison relies on class‑level inference from the benzamide series.
| Evidence Dimension | Topological Polar Surface Area (tPSA) and predicted aqueous solubility |
|---|---|
| Target Compound Data | tPSA = 75.36 Ų; predicted solubility > 5 g·L⁻¹ (estimated from analog trend) |
| Comparator Or Baseline | 4‑Amino‑N‑methylbenzamide (CAS 6274‑22‑2): tPSA ≈ 55 Ų; predicted solubility ≈ 2.1 g·L⁻¹ (WSKOW estimate) |
| Quantified Difference | tPSA increase of ~20 Ų; >2‑fold improvement in predicted aqueous solubility |
| Conditions | In silico prediction (ChemSpider WSKOW v1.41); no experimental validation |
Why This Matters
Higher aqueous solubility facilitates formulation of compound libraries for biochemical screening and reduces the need for DMSO co‑solvent, directly lowering assay interference risk.
